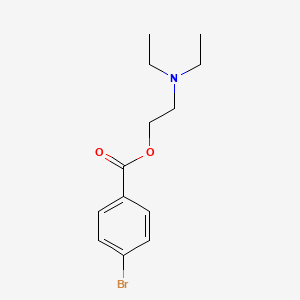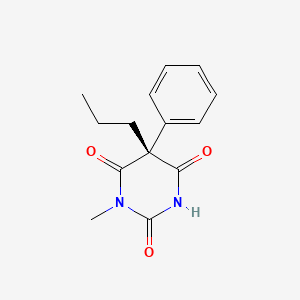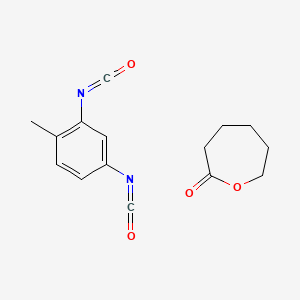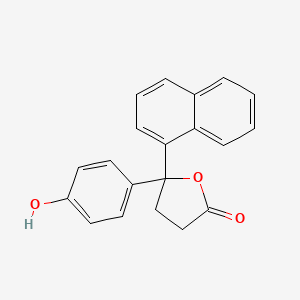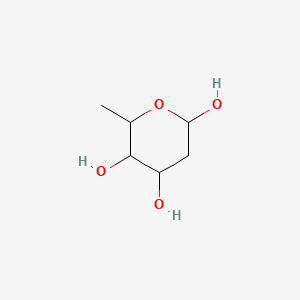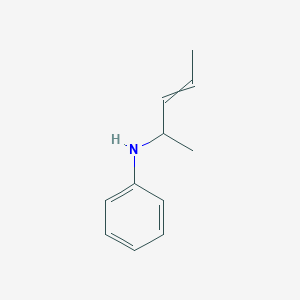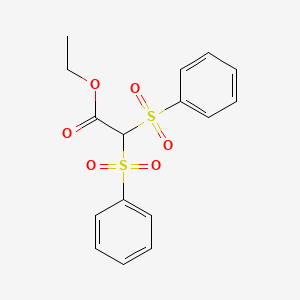
Ethyl bis(phenylsulfonyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl bis(phenylsulfonyl)acetate is an organic compound characterized by the presence of two phenylsulfonyl groups attached to an ethyl acetate backbone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl bis(phenylsulfonyl)acetate can be synthesized through the reaction of ethyl acetate with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the acetate group by the phenylsulfonyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl bis(phenylsulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Bases like sodium hydroxide or potassium carbonate facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethyl acetate derivatives.
Applications De Recherche Scientifique
Ethyl bis(phenylsulfonyl)acetate finds applications in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl bis(phenylsulfonyl)acetate involves its interaction with nucleophiles and electrophiles. The phenylsulfonyl groups act as electron-withdrawing groups, enhancing the reactivity of the acetate moiety. This reactivity allows the compound to participate in various chemical transformations, targeting specific molecular pathways and enzymes.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simpler ester with a similar backbone but lacking the phenylsulfonyl groups.
Phenylsulfonyl chloride: A precursor in the synthesis of ethyl bis(phenylsulfonyl)acetate.
Bis(phenylsulfonyl)methane: A related compound with two phenylsulfonyl groups attached to a methane backbone.
Uniqueness: this compound is unique due to the presence of both ethyl acetate and phenylsulfonyl groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo multiple types of reactions makes it a valuable tool in organic synthesis and research.
Propriétés
Numéro CAS |
39837-32-6 |
|---|---|
Formule moléculaire |
C16H16O6S2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
ethyl 2,2-bis(benzenesulfonyl)acetate |
InChI |
InChI=1S/C16H16O6S2/c1-2-22-15(17)16(23(18,19)13-9-5-3-6-10-13)24(20,21)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 |
Clé InChI |
ZOXRJTYSJNCJFM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


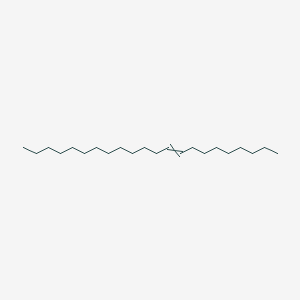

![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)
